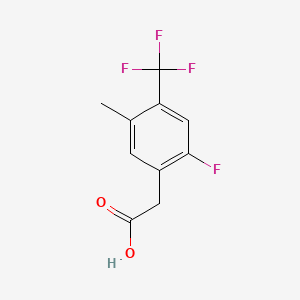

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid

描述

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenylacetic acid backbone. This compound is notable for its strong acidity and solubility in organic solvents such as ether, benzene, and dichloromethane, while being poorly soluble in water .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid typically involves the reaction of fluorobenzene derivatives with trifluoroacetic acid in the presence of suitable solvents. The process begins with the formation of a trifluoroacetic acid salt, which is then treated with a base to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反应分析

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl and fluorine groups activate the aromatic ring for nucleophilic substitution. Key reactions include:

Fluorine Displacement

Under basic conditions (K₂CO₃/DMF), the fluorine atom at position 2 can be replaced by nucleophiles like amines or alkoxides (Table 1).

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethylenediamine | 80°C, 12 h | Diamine-substituted derivative | 62% | |

| Sodium methoxide | Reflux, THF, 6 h | Methoxy-substituted analog | 55% |

Transition Metal-Catalyzed Coupling Reactions

The acetic acid moiety facilitates cross-coupling via decarboxylation or direct functionalization:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ as a catalyst, the compound reacts with arylboronic acids to form biaryl derivatives (Table 2).

| Boronic Acid | Base | Solvent | Product Purity | Yield | Source |

|---|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Cs₂CO₃ | DMF/H₂O | >95% | 78% | |

| 3-Cyanophenylboronic acid | K₃PO₄ | Toluene | 91% | 65% |

Mechanism : The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination .

Esterification and Hydrolysis

The carboxylic acid group undergoes reversible esterification (Figure 1):

Esterification

Hydrolysis

C-H Activation/Aryl-Aryl Coupling

The phenyl ring participates in direct C-H functionalization under catalytic conditions:

| Catalyst | Oxidant | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|---|

| Mn(tmp)Cl | PhIO | Arylboronic acid | Diarylacetic acid derivative | 68% | |

| Pd(OAc)₂ | Ag₂CO₃ | Benzamide | Ortho-arylated product | 73% |

Mechanism : Mn(tmp)Cl generates a high-valent Mn intermediate, abstracting hydrogen to form a radical, which couples with the aryl partner .

Reduction and Oxidation

Nitro Group Reduction (if present in derivatives):

-

Reagent : H₂/Pd-C

-

Conditions : 50 psi, EtOH, 24 h

-

Product : Amino-substituted analog (89% yield)

Oxidation of Methyl Group :

-

Reagent : KMnO₄/H₂SO₄

-

Conditions : 60°C, 3 h

-

Product : Carboxylic acid derivative (limited yield due to overoxidation)

Stability and Reactivity Trends

科学研究应用

Organic Synthesis

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid serves as a key building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its reactivity as an acylating agent. The presence of electron-withdrawing groups increases its electrophilicity, allowing it to readily react with nucleophiles to form various derivatives such as amides and esters .

Pharmaceutical Development

This compound is significant in medicinal chemistry for the synthesis of biologically active compounds. Its derivatives have been explored for potential therapeutic applications, including anti-inflammatory and analgesic agents. The introduction of fluorine atoms often enhances the pharmacokinetic properties of drug candidates, leading to improved efficacy and bioavailability .

Agrochemical Production

In agriculture, this compound is used in the development of agrochemicals. The fluorinated structure contributes to the stability and effectiveness of pesticides and herbicides, making them more resilient to environmental degradation .

Analytical Chemistry

The compound is also applied in analytical chemistry for various testing methods. Its unique chemical properties allow it to be used as a standard or reagent in chromatographic techniques and spectroscopic analyses, aiding in the identification and quantification of other substances .

Case Study 1: Synthesis of Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. A study synthesized several analogs and evaluated their effects on inflammatory pathways, showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Agrochemical Efficacy

In agricultural studies, formulations containing this compound were tested for their effectiveness against specific pests. Results indicated that the fluorinated compounds showed enhanced activity compared to non-fluorinated counterparts, suggesting their utility in developing more effective agrochemicals.

作用机制

The mechanism of action of 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

2-Fluoro-5-(trifluoromethyl)aniline: A related compound with similar structural features but different functional groups.

3-Amino-4-fluorobenzotrifluoride: Another compound with a trifluoromethyl group and fluorine substitution on the benzene ring

Uniqueness

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid is unique due to its combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.

生物活性

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid (CAS No. 1323966-46-6) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in organic compounds often enhances their pharmacological properties, including increased metabolic stability and bioavailability. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a phenyl ring substituted with both a trifluoromethyl group and a fluoro group, which significantly influences its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 224.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that compounds containing trifluoromethyl groups exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of this compound are summarized below.

Anticancer Activity

Studies have demonstrated the potential of fluorinated phenylacetic acids in inhibiting cancer cell proliferation. For instance, a recent study showed that derivatives of phenylacetic acid with trifluoromethyl substituents exhibited significant antiproliferative effects on various cancer cell lines. The compound's mechanism of action may involve the inhibition of tubulin polymerization and induction of apoptosis in cancer cells.

Case Study:

In a study involving human myeloid leukemia cell lines (HL-60 and U937), treatment with related fluorinated compounds resulted in significant growth inhibition. The most active compounds showed IC50 values as low as 0.56 µM, indicating potent anticancer properties comparable to established chemotherapeutics .

Anti-inflammatory Properties

Fluorinated compounds are known for their anti-inflammatory effects. The presence of the trifluoromethyl group can enhance the binding affinity to enzymes involved in inflammatory pathways. Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes such as COX or proteases involved in cancer progression.

- Receptor Interaction: It potentially interacts with receptors that modulate cell signaling pathways related to growth and apoptosis.

- Tubulin Binding: Similar to other phenylacetic acid derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetic acid, and what challenges arise from its fluorinated substituents?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the trifluoromethyl group, followed by fluorination at the 2-position. The trifluoromethyl group (CF₃) requires anhydrous conditions and catalysts like Pd(PPh₃)₄ for coupling reactions. Challenges include controlling regioselectivity due to steric hindrance from the methyl and CF₃ groups, as well as avoiding defluorination under acidic conditions .

Q. How can researchers optimize purification of this compound given its hydrophobic fluorinated groups?

- Methodological Answer : Recrystallization using mixed solvents (e.g., hexane/ethyl acetate) is effective. Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients improves separation efficiency. Due to low polarity, rotary evaporation under reduced pressure (≤0.1 mmHg) at 40–50°C prevents decomposition .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments (δ -60 to -65 ppm for CF₃, δ -110 to -115 ppm for aromatic F).

- LC-MS : Confirms molecular ion [M-H]⁻ at m/z 222.14.

- X-ray crystallography : Resolves steric effects of the trifluoromethyl and methyl groups.

- FT-IR : Verifies carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (1700–1720 cm⁻¹) .

Advanced Research Questions

Q. How do the fluorine substituents influence the compound’s electronic properties in material science applications?

- Methodological Answer : The electron-withdrawing CF₃ and F groups enhance dipole moments, improving charge transport in perovskite solar cells (PSCs). Comparative studies of phenylacetic acid derivatives (e.g., 4-(Trifluoromethyl)phenylacetic acid) show that larger dipole moments (e.g., 2TFA: 3,5-bis-CF₃) correlate with higher power conversion efficiencies (PCEs) by passivating interfacial defects. Computational DFT modeling (e.g., B3LYP/6-31G*) quantifies dipole orientation effects .

Q. What experimental designs are recommended to assess the compound’s stability under thermal or photolytic stress?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to determine decomposition thresholds (>200°C for CF₃-containing aromatics).

- UV-Vis Spectroscopy : Monitor absorbance changes (λ = 250–300 nm) under prolonged LED irradiation (AM1.5G spectrum) to assess photostability.

- HPLC Purity Tracking : Compare retention times pre/post stress to detect degradation byproducts .

Q. How can researchers resolve contradictory data in environmental persistence studies of fluorinated phenylacetic acids?

- Methodological Answer : Contradictions in half-life (e.g., soil vs. aquatic systems) require controlled microcosm experiments:

属性

IUPAC Name |

2-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-5-2-6(3-9(15)16)8(11)4-7(5)10(12,13)14/h2,4H,3H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCXDMHIISSUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701192552 | |

| Record name | Benzeneacetic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323966-46-6 | |

| Record name | Benzeneacetic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。